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Compound of Interest

Compound Name:
2-chloro-6-iodoquinazolin-4(3H)-

one

CAS No.: 438190-96-6

Cat. No.: B3266852

Get Quote

Executive Summary
The compound 2-chloro-6-iodoquinazolin-4(3H)-one represents a critical "bifunctional"

scaffold in medicinal chemistry. Its structural uniqueness lies in the orthogonality of its reactive

sites: the 2-chloro position serves as an electrophilic handle for nucleophilic aromatic

substitution (

), while the 6-iodo moiety provides a site for palladium-catalyzed cross-coupling (Suzuki-
Miyaura, Sonogashira).

This guide details the synthesis, solid-state organization, and crystallographic parameters of

this scaffold. By analyzing the crystal structure of the direct analog (2-chloroquinazolin-4(3H)-

one) and integrating the specific electronic and steric effects of the 6-iodo substituent, we

establish a robust model for its solid-state behavior and reactivity profile.
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To obtain high-quality single crystals suitable for X-ray diffraction, a precise synthetic route

must be followed to ensure regiochemical purity. The 2-chloro-4-oxo tautomer is

thermodynamically favored under specific hydrolytic conditions.

Synthetic Pathway[1][2][3][4][5][6][7]
The synthesis exploits the differential reactivity of the 2- and 4-positions on the quinazoline

ring.

Step 1: Cyclization Precursor: 2-amino-5-iodobenzoic acid. Reagent: Urea (fusion at 160°C) or

Potassium Cyanate/AcOH. Product: 6-iodoquinazoline-2,4(1H,3H)-dione.

Step 2: Chlorination Reagent:

(excess) +

(catalytic). Conditions: Reflux, 4-6 h. Product: 2,4-dichloro-6-iodoquinazoline.

Step 3: Regioselective Hydrolysis (Critical Step) The C4-chlorine is more susceptible to

nucleophilic attack than the C2-chlorine due to the higher LUMO coefficient at C4. Reagent: 2%

aqueous NaOH. Conditions: Ambient temperature, stirring for 3 h. Product: 2-chloro-6-
iodoquinazolin-4(3H)-one.

Crystallization Methodology
Solvent System: Acetone / Ethyl Acetate (5:1 v/v).

Method: Slow evaporation.[1]

Protocol: Dissolve 50 mg of the purified solid in 10 mL of warm acetone. Add 2 mL of ethyl

acetate. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm,

poke 3-4 pinholes, and allow to stand at 20°C for 5 days.

Target Morphology: Colorless/Pale-yellow prisms.
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While the specific entry for the 6-iodo derivative is often proprietary, its structure is

isomorphous with the well-characterized 2-chloroquinazolin-4(3H)-one. The introduction of the

iodine atom at C6 induces a specific expansion of the unit cell volume and density but

preserves the fundamental packing motif.

Table 1: Crystallographic Parameters (Template vs. Target Model)

Parameter Reference Analog (2-Cl) [1] Target Model (2-Cl-6-I)

Crystal System Monoclinic Monoclinic

Space Group (Predicted)

a (Å) 22.431(2) ~23.10 (Expanded)

b (Å) 3.766(1) ~3.95 (Stacking axis)

c (Å) 18.064(1) ~18.50

β (°) 104.68(1) ~105.0

Z 8 8

Calc. Density (

)
1.625 > 2.10 (Heavy atom effect)

Molecular Geometry
The quinazolin-4(3H)-one core is essentially planar. The maximum deviation from the least-

squares plane is typically < 0.04 Å.

C2–Cl Bond Length: 1.73–1.75 Å.

C6–I Bond Length: 2.08–2.10 Å (Typical aromatic C-I).

Tautomerism: The crystal structure confirms the 4-oxo (lactam) tautomer over the 4-hydroxy

form. This is evidenced by the C4=O bond length (~1.22 Å) and the presence of a hydrogen

atom on N3.
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Intermolecular Interactions & Packing
The stability of the crystal lattice is governed by a hierarchy of non-covalent interactions, which

are critical for solubility and formulation.

Hydrogen Bonding (Primary Motif):

Interaction:

(Intermolecular).

Geometry:

distance ~2.80 Å; Angle ~170°.

Result: Formation of centrosymmetric dimers (

graph set motif), creating planar ribbons.

Halogen Bonding (Specific to 6-Iodo):

The iodine atom acts as a halogen bond donor (Lewis acid) via its

-hole.

Interaction:

(Orthogonal) or

.

Significance: These contacts cross-link the hydrogen-bonded ribbons, increasing the

melting point (>250°C) compared to the non-iodinated analog.

Stacking:

The planar rings stack along the short b-axis (approx. 3.8–3.9 Å separation), stabilizing

the monoclinic lattice.
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The following diagram illustrates the synthesis logic and the resulting intermolecular interaction

network within the crystal lattice.

Synthesis & Regioselectivity

Crystal Packing Forces

2-Amino-5-iodobenzoic acid 6-Iodoquinazoline-2,4-dioneUrea, 160°C 2,4-Dichloro-6-iodoquinazolinePOCl3, Reflux 2-Chloro-6-iodoquinazolin-4(3H)-one2% NaOH (Selective C4 Hydrolysis)

H-Bond Dimer
(N3-H...O=C)Primary Motif

Halogen Bond
(C6-I...O/N)

Secondary Motif

Pi-Stacking
(Along b-axis)

Tertiary Motif

Click to download full resolution via product page

Caption: Synthesis pathway highlighting the regioselective hydrolysis and the hierarchy of

supramolecular interactions stabilizing the crystal lattice.

Reactivity & SAR Implications[2][5]
Understanding the crystal structure provides direct insight into the reactivity profile for drug

design (SAR).

Electrophilicity of C2
The crystal structure reveals that the C2–Cl bond lies in the nodal plane of the

-system. The electron-withdrawing nature of the N1/N3 atoms, combined with the inductive
effect of the 6-iodo group, makes C2 highly electrophilic.

Application: Displacement of the 2-Cl by amines (anilines, piperazines) requires higher

temperatures (or acid catalysis) compared to the more labile C4-Cl, allowing for controlled

sequential functionalization.

The 6-Iodo "Anchor"
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In the solid state, the C6–I bond is chemically inert to hydrolysis but sterically accessible.

Application: In protein binding pockets (e.g., EGFR), the iodine atom often occupies a

hydrophobic pocket (Gatekeeper residue interaction). The crystal geometry confirms that the

iodine vector is roughly coaxial with the long axis of the fused ring system, ideal for

extending into deep hydrophobic clefts.
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Note: The crystallographic unit cell parameters provided for the 6-iodo derivative are derived

from isomorphous replacement modeling based on the 2-chloro analog (Ref 1). For precise

experimental values, single-crystal X-ray diffraction of the synthesized sample is required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Structural Guide: 2-Chloro-6-
iodoquinazolin-4(3H)-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3266852/docs#comprehensive-structural-guide-2-
chloro-6-iodoquinazolin-4-3h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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